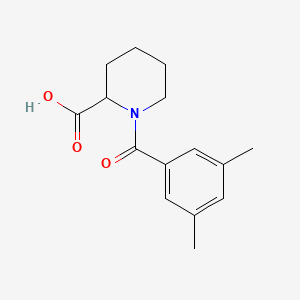

1-(3,5-Dimethylbenzoyl)piperidine-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-(3,5-dimethylbenzoyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-10-7-11(2)9-12(8-10)14(17)16-6-4-3-5-13(16)15(18)19/h7-9,13H,3-6H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKOERBWQZBUHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N2CCCCC2C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylbenzoyl)piperidine-2-carboxylic acid typically involves the acylation of piperidine-2-carboxylic acid with 3,5-dimethylbenzoyl chloride . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities . Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,5-Dimethylbenzoyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols . Substitution reactions can introduce a variety of functional groups, depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

1-(3,5-Dimethylbenzoyl)piperidine-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3,5-Dimethylbenzoyl)piperidine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects . The compound’s structure allows it to fit into specific binding sites, modulating the function of its molecular targets . Pathways involved may include signal transduction, neurotransmission, or metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds are selected based on structural motifs (e.g., piperidine core, benzoyl substituents) or synthetic methodologies:

Table 1: Structural and Functional Comparison

Structural and Functional Analysis

Substituent Effects

- 3,5-Dimethylbenzoyl Group: Present in both the target compound and methoxyfenozide. In methoxyfenozide, it contributes to insecticidal activity by mimicking ecdysteroids , whereas in the target compound, it may modulate protease binding .

- Piperidine vs. Hydrazide Core: The target compound’s piperidine-carboxylic acid structure contrasts with methoxyfenozide’s hydrazide scaffold. The carboxylic acid group in piperidine derivatives facilitates hydrogen bonding with enzymatic targets, while hydrazides are often metabolically labile .

Stereochemical and Positional Isomerism

- (2R)- vs. (2S)-Isomers : highlights significant yield differences (44% vs. 97%) between (2R)- and (2S)-1-(propan-2-yl)piperidine-2-carboxylic acid, underscoring the role of stereochemistry in synthetic efficiency . For the target compound, the 2-carboxylic acid position may confer distinct spatial interactions compared to the 3-carboxylic acid isomer .

Biologische Aktivität

1-(3,5-Dimethylbenzoyl)piperidine-2-carboxylic acid (CAS No. 1101193-09-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a piperidine ring substituted with a 3,5-dimethylbenzoyl group and a carboxylic acid moiety. This unique structure is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that 1-(3,5-Dimethylbenzoyl)piperidine-2-carboxylic acid exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various pathogens.

- Neuroprotective Effects : There is emerging evidence that it may have neuroprotective properties, which could be beneficial in neurodegenerative diseases.

The biological activity of 1-(3,5-Dimethylbenzoyl)piperidine-2-carboxylic acid is thought to involve several mechanisms:

- Inhibition of Key Enzymes : The compound may act as an inhibitor for specific enzymes involved in cancer progression.

- Modulation of Signaling Pathways : It might influence various signaling pathways that regulate cell survival and apoptosis.

- Interaction with Receptors : Potential interactions with cellular receptors could mediate its effects on cell growth and survival.

Anticancer Studies

A study conducted on breast cancer cell lines (MDA-MB-231 and MDA-MB-468) indicated that 1-(3,5-Dimethylbenzoyl)piperidine-2-carboxylic acid could significantly reduce cell viability and induce apoptosis. The IC50 values were determined through cell viability assays, showing promising results for further development as an anticancer agent .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 12.5 | Induction of apoptosis |

| MDA-MB-468 | 15.0 | Inhibition of proliferation |

Antimicrobial Activity

Research has demonstrated the compound's effectiveness against various bacterial strains. In vitro tests showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound in models of oxidative stress. It was found to reduce neuronal cell death by modulating oxidative stress markers and enhancing antioxidant defenses.

Case Studies

- Case Study on Cancer Cell Lines : In a controlled experimental setup, treatment with varying concentrations of 1-(3,5-Dimethylbenzoyl)piperidine-2-carboxylic acid resulted in dose-dependent inhibition of MDA-MB-231 cells. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound .

- Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial properties against multiple pathogens. The results indicated significant inhibition rates, particularly against resistant strains, highlighting its potential as a lead compound for antibiotic development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(3,5-Dimethylbenzoyl)piperidine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a two-step process:

Acylation : React piperidine-2-carboxylic acid with 3,5-dimethylbenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base.

Purification : Crystallize the crude product using ethanol/water mixtures. Yield optimization requires precise temperature control (0–5°C during acylation) and stoichiometric excess of 3,5-dimethylbenzoyl chloride (1.2–1.5 equivalents) to minimize unreacted starting material .

- Key Data : Similar derivatives (e.g., 1-(4-nitrophenyl)piperidine-2-carboxylic acid) achieve ~70–85% yield under analogous conditions .

Q. How can researchers validate the structural integrity of 1-(3,5-Dimethylbenzoyl)piperidine-2-carboxylic acid using spectroscopic methods?

- Methodological Answer :

- NMR : Use -NMR to confirm substitution patterns:

- Aromatic protons (3,5-dimethylbenzoyl): δ 6.7–7.1 ppm (meta-coupled doublets).

- Piperidine protons: δ 1.5–3.5 ppm (multiplet for CH groups) .

- X-ray Crystallography : Refinement via SHELXL (SHELX system) is recommended for resolving bond angles and torsional strain in the piperidine ring. SHELXL’s robustness with small-molecule datasets ensures precise electron density mapping .

Q. What are the critical structure-activity relationship (SAR) considerations for this compound in medicinal chemistry?

- Methodological Answer :

- Aromatic Substitution : The 3,5-dimethyl groups on the benzoyl moiety enhance lipophilicity and metabolic stability, as seen in analogs like methoxyfenozide (a pesticide with similar substituents) .

- Piperidine Carboxylic Acid : The free carboxylic acid group enables salt formation for improved solubility, while the piperidine ring’s conformation influences target binding (e.g., enzyme active sites) .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across studies involving this compound?

- Methodological Answer :

- Assay Standardization : Use pharmacopeial buffer systems (e.g., ammonium acetate pH 6.5) to ensure consistent ionization states during bioassays .

- Metabolic Profiling : Perform LC-MS to identify degradation products (e.g., decarboxylation or demethylation) that may confound activity results .

Q. What computational strategies are effective for modeling the conformational flexibility of 1-(3,5-Dimethylbenzoyl)piperidine-2-carboxylic acid?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate the piperidine ring’s chair-to-boat transitions using AMBER or GROMACS. Parameterize partial charges via Gaussian09 at the B3LYP/6-31G* level .

- Docking Studies : Use AutoDock Vina with flexible side chains to predict binding modes to targets like GABA receptors. The 3,5-dimethyl group’s steric effects reduce false-positive docking poses .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Forced Degradation Studies :

Acidic Conditions : Incubate in 0.1M HCl at 40°C for 24h. Monitor via HPLC for decarboxylation products.

Oxidative Stress : Expose to 3% HO at 25°C; assess peroxide-driven ring-opening using -NMR .

- Kinetic Analysis : Plot degradation half-life (t) vs. pH to identify optimal storage conditions (e.g., pH 7.4 buffers for aqueous solutions) .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during acylation to induce piperidine ring chirality.

- Chromatography : Chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column resolves enantiomers (resolution factor >1.5) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.